molecular formula C18H19N3O2 B2755436 2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2755436
M. Wt: 309.4 g/mol
InChI Key: GVQODYIMYLMYSM-UHFFFAOYSA-N
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Description

2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as PBD or 7-azaindole, is a heterocyclic compound that has gained significant attention in scientific research due to its diverse range of applications. This molecule has been found to possess a unique combination of biochemical and physiological properties that make it an ideal candidate for various laboratory experiments.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides, including compounds structurally related to 2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has revealed their potential as pH probes due to their fluorescence response to pH changes. The study of such compounds shows how they can be quenched by the photo-induced electron transfer (PET) process, which can be modulated by protonation or quaternization of the amine donor, suggesting their use in sensor technology and molecular probes (Gan et al., 2003).

Halocyclization Reactions

The compound has also been investigated in the context of halocyclization reactions. These studies have demonstrated the compound's reactivity towards iodine, bromine, or sulfuryl chloride, leading to the formation of novel halogenated derivatives. This reactivity suggests its utility in synthetic chemistry for the creation of new molecular structures with potential biological or material applications (Zborovskii et al., 2011).

Fluorimetric Detection of Formaldehyde

A significant application of derivatives of this compound is in the fluorimetric detection of formaldehyde. A specific derivative was synthesized for this purpose, showing rapid and obvious fluorescence enhancement upon formaldehyde addition. This highlights its potential as a sensitive and quick-detecting agent for formaldehyde, which could be particularly useful in environmental monitoring and safety assessments (Dong et al., 2016).

Properties

IUPAC Name

2-(2-piperazin-1-ylethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-14-5-1-3-13-4-2-6-15(16(13)14)18(23)21(17)12-11-20-9-7-19-8-10-20/h1-6,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQODYIMYLMYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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